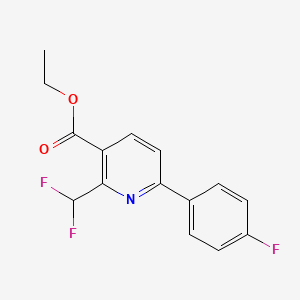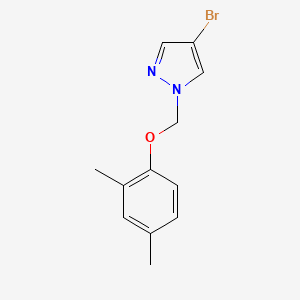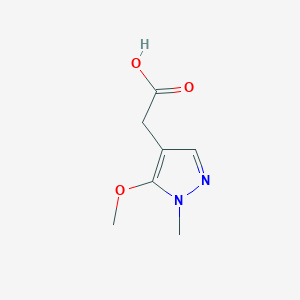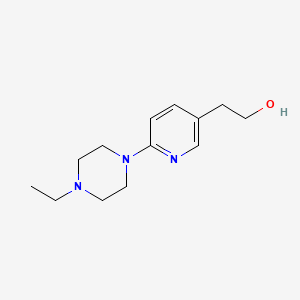
3-(4-Isobutoxy-1,2,5-thiadiazol-3-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Isobutoxy-1,2,5-thiadiazol-3-yl)aniline is a heterocyclic compound that belongs to the class of thiadiazoles. It is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom. This compound has a molecular formula of C12H15N3OS and a molecular weight of 249.33 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Isobutoxy-1,2,5-thiadiazol-3-yl)aniline typically involves the reaction of 4-isobutoxyaniline with thiadiazole derivatives under controlled conditions. One common method involves the use of sodium in n-butanol as a solvent, where the reaction mixture is stirred at 25°C for 18 hours. The residue is then dissolved in water and extracted with methylene chloride to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(4-Isobutoxy-1,2,5-thiadiazol-3-yl)aniline undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
3-(4-Isobutoxy-1,2,5-thiadiazol-3-yl)aniline has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-(4-Isobutoxy-1,2,5-thiadiazol-3-yl)aniline involves its interaction with specific molecular targets and pathways. For example, in anticancer research, it may inhibit the activity of certain enzymes or proteins involved in cell proliferation . The compound’s structure allows it to interact with biological molecules, leading to various biochemical effects.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-(4-Isobutoxy-1,2,5-thiadiazol-3-yl)aniline is unique due to its specific substitution pattern on the thiadiazole ring, which imparts distinct chemical and biological properties. Its isobutoxy group enhances its solubility and reactivity compared to other thiadiazole derivatives.
Properties
Molecular Formula |
C12H15N3OS |
|---|---|
Molecular Weight |
249.33 g/mol |
IUPAC Name |
3-[4-(2-methylpropoxy)-1,2,5-thiadiazol-3-yl]aniline |
InChI |
InChI=1S/C12H15N3OS/c1-8(2)7-16-12-11(14-17-15-12)9-4-3-5-10(13)6-9/h3-6,8H,7,13H2,1-2H3 |
InChI Key |
ODDBCCNYKLGBSL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC1=NSN=C1C2=CC(=CC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


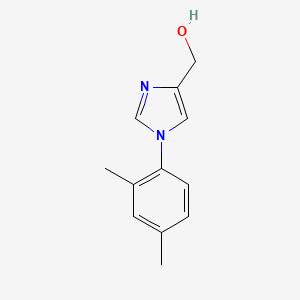
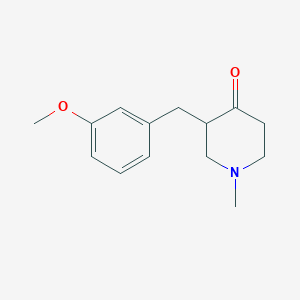
![Tert-butyl 4-carbamoyl-2-(ethylamino)-7,8-dihydropyrido[4,3-D]pyrimidine-6(5H)-carboxylate](/img/structure/B11791897.png)
![7-Bromo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-5-carboxylic acid](/img/structure/B11791907.png)
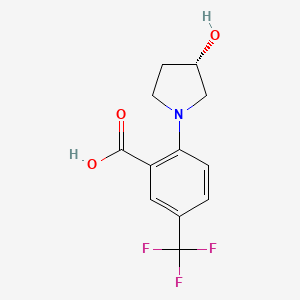
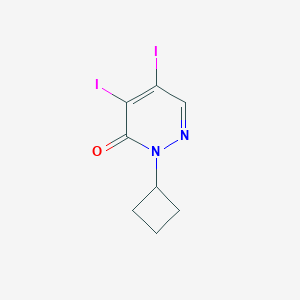
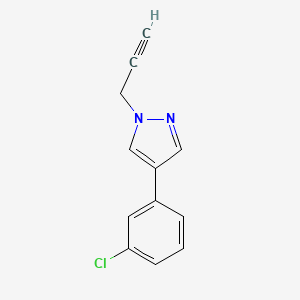
![2-(3-Bromophenyl)benzo[d]oxazole-5-carbaldehyde](/img/structure/B11791914.png)
